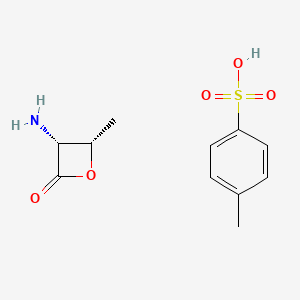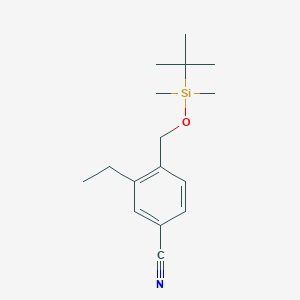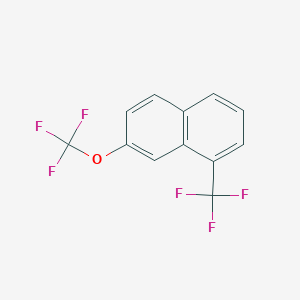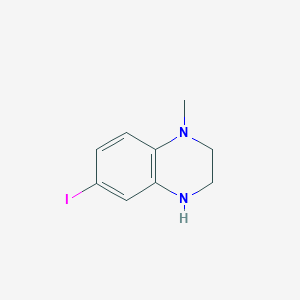
Diphenyl(4-hydroxybutyl)methylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyl(4-hydroxybutyl)methylsilane is an organosilicon compound with the molecular formula C17H22OSi. It is a unique compound that combines the properties of both organic and silicon-based chemistry, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl(4-hydroxybutyl)methylsilane typically involves the hydrosilylation of 4-hydroxybutyl derivatives with diphenylmethylsilane. This reaction is catalyzed by transition metal catalysts such as platinum or rhodium complexes. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. Quality control measures ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Diphenyl(4-hydroxybutyl)methylsilane undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form silanes with different substituents.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups .
Scientific Research Applications
Diphenyl(4-hydroxybutyl)methylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules for enhanced stability and functionality.
Industry: The compound is used in the production of specialty polymers and coatings
Mechanism of Action
The mechanism of action of Diphenyl(4-hydroxybutyl)methylsilane involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, while the silicon atom can participate in unique bonding interactions. These interactions can influence the reactivity and stability of the compound in different environments .
Comparison with Similar Compounds
Similar Compounds
- Diphenyl(2-hydroxy-2-phenylethyl)methylsilane
- Bis(pentachlorophenyl)methylsilane
- Bis(trimethylsilylmethyl)methylsilane
- Bis(pentafluorophenyl)methylsilane
Uniqueness
Diphenyl(4-hydroxybutyl)methylsilane is unique due to the presence of the 4-hydroxybutyl group, which provides additional reactivity and functionality compared to other similar compounds. This makes it particularly valuable in applications requiring specific chemical modifications .
Properties
CAS No. |
18044-15-0 |
|---|---|
Molecular Formula |
C17H22OSi |
Molecular Weight |
270.44 g/mol |
IUPAC Name |
4-[methyl(diphenyl)silyl]butan-1-ol |
InChI |
InChI=1S/C17H22OSi/c1-19(15-9-8-14-18,16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-7,10-13,18H,8-9,14-15H2,1H3 |
InChI Key |
XICASLQNVVCMNQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](CCCCO)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Iodo-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B11848542.png)

![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-naphthalenyl)-](/img/structure/B11848545.png)



![5-Benzofurancarboxaldehyde, 7-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B11848584.png)




![1-(4-Chloro-2-fluorophenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11848618.png)
